Clorgyline hydrochloride Clorgyline hydrochloride Clorgiline is an irreversible and selective inhibitor of monoamine oxidase A (MAO-A) that is used in scientific research; structurally related to Pargyline.
Brand Name: Vulcanchem
CAS No.: 17780-75-5
VCID: VC0003546
InChI: InChI=1S/C13H15Cl2NO.ClH/c1-3-7-16(2)8-4-9-17-13-6-5-11(14)10-12(13)15;/h1,5-6,10H,4,7-9H2,2H3;1H
SMILES: CN(CCCOC1=C(C=C(C=C1)Cl)Cl)CC#C.Cl
Molecular Formula: C13H16Cl3NO
Molecular Weight: 308.6 g/mol

Clorgyline hydrochloride

CAS No.: 17780-75-5

Cat. No.: VC0003546

Molecular Formula: C13H16Cl3NO

Molecular Weight: 308.6 g/mol

* For research use only. Not for human or veterinary use.

Clorgyline hydrochloride - 17780-75-5

CAS No. 17780-75-5
Molecular Formula C13H16Cl3NO
Molecular Weight 308.6 g/mol
IUPAC Name 3-(2,4-dichlorophenoxy)-N-methyl-N-prop-2-ynylpropan-1-amine;hydrochloride
Standard InChI InChI=1S/C13H15Cl2NO.ClH/c1-3-7-16(2)8-4-9-17-13-6-5-11(14)10-12(13)15;/h1,5-6,10H,4,7-9H2,2H3;1H
Standard InChI Key BBAZDLONIUABKI-UHFFFAOYSA-N
SMILES CN(CCCOC1=C(C=C(C=C1)Cl)Cl)CC#C.Cl
Canonical SMILES CN(CCCOC1=C(C=C(C=C1)Cl)Cl)CC#C.Cl
Appearance Assay:≥98%A crystalline solid

Chemical and Physical Properties

Clorgyline hydrochloride is synthesized as a crystalline solid with a purity exceeding 98% . Its solubility profile includes ≥17.65 mg/mL in dimethyl sulfoxide (DMSO), ≥18.2 mg/mL in ethanol, and ≥24.8 mg/mL in water . The compound’s structure features a 2,4-dichlorophenoxy group linked to a propylamine chain substituted with methyl and propargyl groups, contributing to its irreversible binding to MAO-A .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular Weight308.63 g/mol
Solubility in DMSO≥17.65 mg/mL
Solubility in H₂O≥24.8 mg/mL
Melting PointNot explicitly reported
GHS Hazard CodesH301 (Toxic if swallowed)
H312 (Harmful in contact with skin)

The irreversible inhibition of MAO-A by clorgyline hydrochloride is characterized by a KiK_i value of 0.054 μM, while its affinity for MAO-B is significantly weaker (Ki=58K_i = 58 μM) . Additionally, it acts as a potent σ1 receptor inhibitor (IC50=31\text{IC}_{50} = 31 nM), expanding its pharmacological relevance beyond monoamine modulation .

Pharmacological Mechanisms

Monoamine Oxidase Inhibition

Clorgyline hydrochloride preferentially targets MAO-A, an enzyme responsible for degrading neurotransmitters such as serotonin, norepinephrine, and dopamine. By irreversibly binding to MAO-A, it increases synaptic concentrations of these monoamines, which correlates with its antidepressant effects . In vivo studies demonstrate that clorgyline elevates extracellular serotonin levels by 250% and norepinephrine by 180% in the medial prefrontal cortex of rats .

Sigma-1 Receptor Interactions

Beyond MAO inhibition, clorgyline hydrochloride inhibits σ1 receptors (IC50=31\text{IC}_{50} = 31 nM), which are implicated in cellular stress responses and neurotransmitter release . This dual activity suggests potential applications in neurodegenerative diseases, where σ1 receptor modulation may mitigate oxidative damage .

Therapeutic Applications

Oncology and Antimicrobial Research

Recent studies highlight clorgyline’s role in cancer research. In prostate cancer cells, it inhibits lysine-specific demethylase 1 (LSD1), altering epigenetic regulation and suppressing tumor growth . Furthermore, clorgyline analogs synergize with azole antifungals (e.g., itraconazole) to overcome drug efflux in Candida auris, reducing minimum inhibitory concentrations (MICs) by 4- to 16-fold .

Hazard ClassCategoryPrecautionary Measures
Acute Toxicity (Oral)3 (Severe)Avoid ingestion; seek immediate medical attention
Acute Toxicity (Dermal)4 (Moderate)Use gloves; wash skin thoroughly

Recent Research and Future Directions

Neuroprotection in Huntington’s Disease

Preclinical models of Huntington’s disease demonstrate that clorgyline hydrochloride restores monoamine balance in the striatum, improving motor and affective phenotypes . These findings underscore its potential as an adjunct therapy in neurodegenerative disorders.

Drug Combination Strategies

The synergy between clorgyline and azole antifungals exemplifies its utility in overcoming multidrug resistance. By inhibiting efflux pumps in Candida auris, clorgyline analogs reduce fluconazole MICs from 64 μg/mL to 4 μg/mL, offering a pathway to revitalize existing antimicrobials .

Epigenetic Modulation

Clorgyline’s inhibition of LSD1 (IC50=1.2\text{IC}_{50} = 1.2 μM) highlights its role in epigenetic regulation. In glioblastoma cells, this activity suppresses tumor proliferation by reactivating tumor suppressor genes .

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